Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-TBDMS-Bz-rA Phosphoramidite is a phosphorite monomer used in the synthesis of oligonucleotides . It is a derivative of adenosine, specifically modified to include a tert-butyldimethylsilyl (TBDMS) group at the 3’ position and a benzoyl (Bz) group at the N6 position . This compound is crucial in the field of nucleic acid chemistry, particularly for the synthesis of RNA oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-TBDMS-Bz-rA Phosphoramidite involves multiple steps. Initially, adenosine is protected at the 5’ position with a dimethoxytrityl (DMT) group . The 3’ hydroxyl group is then protected with a TBDMS group, and the N6 amino group is protected with a benzoyl group . Finally, the 2’ hydroxyl group is protected with a cyanoethyl phosphoramidite group . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of 3’-TBDMS-Bz-rA Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and recrystallization, to ensure high purity and yield . The compound is typically stored under nitrogen at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
3’-TBDMS-Bz-rA Phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can react with nucleophiles to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to phosphate triesters using oxidizing agents like iodine.
Deprotection Reactions: The protecting groups (TBDMS, Bz, and DMT) can be removed under specific conditions to yield the free nucleoside.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like alcohols or amines in the presence of a base.
Oxidation Reactions: Iodine in the presence of water or other oxidizing agents.
Deprotection Reactions: Acidic conditions for DMT removal, fluoride ions for TBDMS removal, and basic conditions for Bz removal.
Major Products Formed
The major products formed from these reactions include oligonucleotides with specific sequences and structures, which are essential for various biological and chemical applications .
Scientific Research Applications
3’-TBDMS-Bz-rA Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides . These oligonucleotides are crucial for:
Gene Silencing: Used in RNA interference (RNAi) to silence specific genes.
Therapeutic Applications: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for treating genetic disorders.
Molecular Biology Research: Studying gene expression, regulation, and function.
Diagnostic Tools: Development of probes and primers for polymerase chain reaction (PCR) and other nucleic acid-based diagnostic techniques.
Mechanism of Action
The mechanism of action of 3’-TBDMS-Bz-rA Phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis . The protecting groups ensure selective reactions at specific positions, allowing for the precise assembly of nucleic acid sequences . Once incorporated, the oligonucleotides can interact with target nucleic acids through complementary base pairing, leading to gene silencing or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
3’-TBDMS-rA Phosphoramidite: Similar structure but lacks the benzoyl group at the N6 position.
5’-DMT-2’-TBDMS-rA Phosphoramidite: Similar structure but has a dimethoxytrityl group at the 5’ position.
N6-Benzoyl-2’-O-methyl-rA Phosphoramidite: Similar structure but has a methyl group at the 2’ position instead of TBDMS.
Uniqueness
3’-TBDMS-Bz-rA Phosphoramidite is unique due to its combination of protecting groups, which provide stability and selectivity during oligonucleotide synthesis . The TBDMS group at the 3’ position and the benzoyl group at the N6 position offer distinct advantages in terms of protecting the nucleoside during synthesis and ensuring high yield and purity of the final product .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-47-46(68-70(10,11)52(5,6)7)44(66-51(47)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38)33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYAQLIYKSXPET-RFMFGJHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H66N7O8PSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.